Product packaging for 2-[(2-Chlorobenzyl)thio]pyrimidin-4-ol(Cat. No.:CAS No. 6342-22-9)

2-[(2-Chlorobenzyl)thio]pyrimidin-4-ol

Cat. No.: B5176834
CAS No.: 6342-22-9
M. Wt: 252.72 g/mol
InChI Key: LRMVCGYKVVHRCB-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry Research

The pyrimidine ring system is a fundamental heterocyclic scaffold that holds a privileged position in the field of medicinal chemistry. mdpi.combenthamscience.com As an integral component of the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids DNA and RNA, pyrimidine plays a central role in the genetic processes of all living organisms. benthamdirect.comwikipedia.orgscirp.org Its wide occurrence is also noted in essential biomolecules such as thiamine (B1217682) (vitamin B1) and various synthetic compounds, including barbiturates. wikipedia.orggsconlinepress.com The inherent physicochemical properties of the pyrimidine nucleus have made it a popular and versatile framework for the design and development of new therapeutic agents targeting a wide array of biological targets. mdpi.comgsconlinepress.com

The significance of the pyrimidine scaffold is underscored by the vast number of derivatives that have been synthesized and investigated for their potent and diverse pharmacological activities. mdpi.comwjarr.com Medicinal chemists are continually drawn to this moiety due to its capacity for structural modification at various positions, allowing for the fine-tuning of biological activity and pharmacokinetic properties. mdpi.com Pyrimidine derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and antihypertensive properties. mdpi.comwjarr.com The structural resemblance of certain pyrimidine derivatives to natural metabolites allows them to act as antimetabolites, interfering with the metabolic pathways of pathogenic organisms or cancer cells. A notable example is 5-fluorouracil, a pyrimidine analog widely used in cancer chemotherapy. benthamscience.com

Furthermore, fused heterocyclic systems containing the pyrimidine ring, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, are recognized as "privileged structures" in drug discovery. nih.govnih.gov These fused systems often exhibit enhanced biological activity and have been successfully incorporated into a number of clinical drugs. benthamdirect.comnih.gov The continued exploration of pyrimidine-based compounds provides a fertile ground for the discovery of novel drugs with improved efficacy and safety profiles, addressing a wide range of diseases. mdpi.comgsconlinepress.com

Overview of Bioactive Thioether-Containing Heterocycles in Drug Discovery Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are of paramount importance in drug discovery, with over 90% of new drugs featuring a heterocyclic motif. eprajournals.com Within this broad class, thioether-containing heterocycles represent a significant and growing area of interest for medicinal chemists. A thioether is a functional group containing a sulfur atom bonded to two alkyl or aryl groups. The incorporation of a thioether linkage into a heterocyclic scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. frontiersin.org

The carbon-sulfur (C-S) bond is a key feature in a variety of pharmaceuticals and bioactive natural products. researchgate.net The thiol-ene click (TEC) reaction, for instance, has become a powerful method for creating C-S bonds due to its efficiency and simple procedures. researchgate.net Thioether derivatives of various heterocyclic systems have been reported to exhibit a wide range of biological activities. For example, 2-thiopyrimidine derivatives have demonstrated excellent antimicrobial, antiviral, anti-inflammatory, and antitumor properties. scirp.org The replacement of an oxygen atom with a sulfur atom, as seen in 2-thiouracil (B1096), can lead to compounds with significant therapeutic applications, such as in the treatment of hyperthyroidism. wjarr.com

The versatility of the thioether group allows it to serve as a flexible linker or a key pharmacophoric element. Research has shown that S-alkylation of thiones is a common strategy for generating libraries of compounds for biological screening. researchgate.net The synthesis of 2-(benzylthio)pyrimidines and related analogs has been pursued to explore their potential as antibacterial agents, with some derivatives showing significant activity against multi-resistant bacterial strains. scirp.org The continued investigation into thioether-containing heterocycles is driven by their demonstrated potential to yield novel therapeutic agents with diverse mechanisms of action. eprajournals.comresearchgate.net

Research Context and Rationale for Investigating 2-[(2-Chlorobenzyl)thio]pyrimidin-4-ol

The investigation into specific molecules like this compound arises from the convergence of the established biological importance of both the pyrimidine scaffold and the thioether functional group. The rationale for designing and synthesizing such compounds is rooted in the principles of medicinal chemistry, where structural modifications of known bioactive cores are made to discover new therapeutic agents with improved or novel activities. mdpi.comwjarr.com

The core structure, a pyrimidin-4-ol (or its tautomeric equivalent, pyrimidin-4-one), is a key heterocyclic system. The introduction of a thioether linkage at the 2-position, specifically a benzylthio group, is a common strategy in drug discovery. scirp.org Benzyl (B1604629) groups are often incorporated to explore interactions with hydrophobic pockets in biological targets. The further addition of a chlorine atom to the benzyl ring, in this case at the ortho-position (2-position), is a deliberate modification. Halogen atoms like chlorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced binding affinity and improved pharmacokinetic profiles.

The synthesis of structurally related compounds provides a direct context for this research. For instance, studies on 2-o-(m- and p-)chlorobenzylthio-6-methyl-5-piperidino-(morpholino-)methyluracils have been conducted to evaluate their potential bioactivity. nih.gov These compounds were synthesized by reacting the corresponding 2-thiouracil derivative with chlorobenzyl chlorides. nih.gov Similarly, various 2-(benzylthio)pyrimidines have been prepared and tested for their antibacterial properties, with some compounds showing notable efficacy. scirp.org Therefore, the specific investigation of this compound is a logical step in the systematic exploration of this chemical space, aiming to elucidate how the combination of the pyrimidin-4-ol core, the thioether linker, and the 2-chlorobenzyl substituent influences its potential biological activity.

Historical Development and Evolution of Pyrimidin-4-ol Derivatives in Academic Inquiry

The history of pyrimidine chemistry dates back to the late 19th century. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was named in 1885 and first synthesized in 1900 by Gabriel and Colman by reducing 2,4,6-trichloropyrimidine. wikipedia.org Early work focused on derivatives like barbituric acid, which was prepared in 1879, well before the parent heterocycle was isolated. wikipedia.org

The development of pyrimidin-4-ol derivatives is intrinsically linked to the broader exploration of pyrimidine chemistry. These compounds, existing in tautomeric equilibrium with pyrimidin-4(3H)-ones, are key intermediates and targets in synthetic and medicinal chemistry. The principal synthesis method for pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N reagents, a versatile approach that allows for the creation of a wide variety of substituted pyrimidine rings. wikipedia.org

Over the decades, research has evolved from fundamental synthesis and characterization to a focused pursuit of biological applications. gsconlinepress.com The discovery of the pyrimidine structure in essential biomolecules like vitamins and nucleobases catalyzed extensive research into their synthetic analogs. mdpi.comwjarr.com In the mid-20th century, the potential of pyrimidine derivatives as therapeutic agents became increasingly apparent, leading to the development of drugs for a multitude of conditions. gsconlinepress.com The synthesis of thio-substituted pyrimidines, including 2-thiouracil and its derivatives, marked a significant advancement, leading to drugs for hyperthyroidism and providing scaffolds for further modification. wjarr.com The continuous development of new synthetic methodologies and a deeper understanding of structure-activity relationships have allowed researchers to design and create increasingly complex and targeted pyrimidin-4-ol derivatives for academic and industrial research. mdpi.comgsconlinepress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2OS B5176834 2-[(2-Chlorobenzyl)thio]pyrimidin-4-ol CAS No. 6342-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-9-4-2-1-3-8(9)7-16-11-13-6-5-10(15)14-11/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMVCGYKVVHRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286937
Record name 2-[(2-chlorobenzyl)thio]pyrimidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6342-22-9
Record name NSC49442
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49442
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC48369
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-chlorobenzyl)thio]pyrimidin-4-ol
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Synthetic Methodologies and Chemical Transformations of 2 2 Chlorobenzyl Thio Pyrimidin 4 Ol and Its Analogues

Retrosynthetic Analysis for the Elucidation of Key Precursors to Thio-Pyrimidin-4-ols

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For 2-[(2-chlorobenzyl)thio]pyrimidin-4-ol, the analysis begins by identifying the most logical bond cleavages.

The first key disconnection is the sulfur-carbon bond of the thioether linkage. This functional group transform leads to two primary synthons: a nucleophilic 2-mercaptopyrimidine (B73435) anion and an electrophilic 2-chlorobenzyl cation. The synthetic equivalent for the former is 2-thiouracil (B1096) (or its tautomer, pyrimidine-2-thiol-4-ol), and for the latter is 2-chlorobenzyl chloride.

A second set of disconnections can be applied to the 2-thiouracil intermediate itself. By breaking the C-N and C-C bonds forming the heterocyclic ring, we can trace its origin back to fundamental building blocks. This [3+3] fragmentation approach identifies thiourea (B124793) as the source of the N-C(S)-N fragment and a 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776), as the three-carbon (C-C-C) component. lakotalakes.com This analysis illuminates the most common and practical pathways for the construction of the target scaffold.

Established Synthetic Routes to 2-Thioalkyl Pyrimidin-4-ols, including this compound

The synthesis of 2-thioalkyl pyrimidin-4-ols is well-documented, with both sequential and consolidated methods being employed. These routes leverage the fundamental precursors identified through retrosynthesis.

Multi-step Approaches Utilizing Pyrimidine (B1678525) Intermediates

The most conventional and widely used method for synthesizing this compound is a two-step process that involves the initial formation of a pyrimidine intermediate followed by its alkylation. nih.gov

Step 1: Synthesis of the Pyrimidine Intermediate The process typically begins with the cyclocondensation reaction between thiourea and a β-ketoester, such as ethyl acetoacetate. scirp.org This reaction, often catalyzed by acid, directly yields a 2-thiouracil derivative. For instance, reacting thiourea with ethyl acetoacetate produces 6-methyl-2-thiouracil.

Step 2: S-Alkylation The 2-thiouracil intermediate, which exists in tautomeric equilibrium with its 2-mercaptopyrimidine form, is then subjected to S-alkylation. nih.gov The sulfur atom is a soft nucleophile and readily attacks electrophilic alkyl halides. To synthesize the title compound, the thiouracil derivative is treated with 2-chlorobenzyl chloride in the presence of a base. scirp.orgscirp.org The base, typically sodium hydroxide (B78521) or triethylamine, deprotonates the thiol group to form a more potent thiolate nucleophile, which then displaces the chloride from the benzyl (B1604629) halide. scirp.orgnih.gov This sequential method is reliable and generally produces high yields, though it requires two separate synthetic operations. nih.gov

Table 1: Representative Conditions for Multi-Step Synthesis
StepReactantsReagents & SolventsIntermediate/ProductReference
1. CyclocondensationThiourea, Ethyl Acetoacetate, Benzaldehyde (B42025)Ethanol (B145695) (Solvent), HCl (Catalyst)6-methyl-4-phenyl-2-thiouracil scirp.org
2. S-Alkylation2-Thiouracil derivative, Benzyl HalideNaOH/Methanol (B129727) or Triethylamine/THF2-(Benzylthio)pyrimidine derivative scirp.orgnih.gov

One-Pot and Convergent Synthesis Strategies for Thio-Pyrimidines

To improve efficiency, one-pot and convergent strategies have been developed. These methods combine multiple transformations into a single reaction vessel, avoiding the isolation of intermediates. nih.govrsc.org

One such approach involves the direct condensation of an S-alkylisothiourea with a β-ketoester. nih.gov In this case, S-(2-chlorobenzyl)isothiourea would be reacted directly with a compound like ethyl acetoacetate. This is typically promoted by a sequence of base and acid mediation. While this method is more streamlined, it can require harsh reaction conditions that may lead to the degradation of the S-alkylisothiourea, and the potential formation of pungent thiol byproducts can complicate the workup. nih.gov

Convergent syntheses, such as three-component reactions, are also prominent in pyrimidine chemistry. researchgate.netscirp.org These reactions bring together three or more starting materials in a single step to rapidly build molecular complexity. For example, a one-pot reaction of an appropriate aldehyde, malononitrile, and 6-aminothiouracil can be used to construct fused pyrimidine systems, demonstrating the power of convergent strategies. researchgate.net

Derivatization Strategies and Analogue Synthesis of the this compound Scaffold

The this compound scaffold is a versatile platform for further chemical modification. Derivatization can be targeted at either the pyrimidine ring system or the benzyl thioether moiety to generate a diverse library of analogues.

Modifications on the Pyrimidine Ring System

The pyrimidine ring offers several sites for chemical alteration. The compound exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms, and its reactivity reflects this duality.

N-Alkylation: The nitrogen atoms of the pyrimidine ring can be alkylated. Under basic conditions, alkylating agents can react at the N1 or N3 positions. researchgate.netla-press.org The regioselectivity of this reaction can be influenced by the solvent and the nature of the cation. neliti.com

Conversion of 4-ol to 4-chloro: The hydroxyl group at the C4 position can be converted into a more versatile chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thiophosgene. researchgate.netgoogle.comthieme.de The resulting 4-chloropyrimidine (B154816) is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.

Substitution at C4: The 4-chloro group can be readily displaced by a variety of nucleophiles, including amines, to introduce new functional groups. nih.govnih.gov This is a common strategy for building molecular diversity.

Oxidation of the Thioether: The thioether linkage at the C2 position can be oxidized to the corresponding sulfone (-SO₂-). arkat-usa.org The sulfonyl group is a strong electron-withdrawing group and an excellent leaving group, which activates the C2 position for a second SNAr reaction. nih.gov

Substitution at C5: The C5 position can also be functionalized, for example, through Mannich reactions, which introduce aminomethyl groups onto the ring. nih.gov

Table 2: Summary of Derivatization Reactions on the Pyrimidine Ring
Reaction TypeReagent(s)Position(s) ModifiedResulting Functional GroupReference
N-AlkylationAlkyl Halide, Base (K₂CO₃)N1 / N3N-Alkyl researchgate.netla-press.org
ChlorinationPOCl₃ or ThiophosgeneC44-Chloro researchgate.netgoogle.com
Nucleophilic SubstitutionAmine (e.g., Aniline)C44-Amino nih.gov
OxidationOxidizing Agent (e.g., m-CPBA)C2-Thioether2-Sulfonyl arkat-usa.org
Mannich ReactionFormaldehyde, Amine (e.g., Piperidine)C55-Aminomethyl nih.gov

Variations of the Chlorobenzyl Moiety

A straightforward method for generating analogues is to vary the structure of the benzyl group attached to the sulfur atom. This is achieved by using different substituted benzyl halides during the S-alkylation step of the synthesis. scirp.orgnih.gov This approach allows for systematic exploration of how substitutions on the phenyl ring influence the properties of the molecule. Researchers have successfully synthesized libraries of these compounds by reacting the 2-thiouracil intermediate with a range of benzyl chlorides. scirp.orgnih.gov

Table 3: Examples of Analogues Synthesized by Varying the Benzyl Moiety
Reactant HalideResulting 2-Thio substituentReference
2-Chlorobenzyl chloride2-[(2-Chlorobenzyl)thio] scirp.orgnih.gov
3-Chlorobenzyl chloride2-[(3-Chlorobenzyl)thio] nih.gov
4-Chlorobenzyl chloride2-[(4-Chlorobenzyl)thio] scirp.orgnih.gov
4-Methylbenzyl chloride2-[(4-Methylbenzyl)thio] scirp.org
4-Methoxybenzyl chloride2-[(4-Methoxybenzyl)thio] scirp.org
2,4-Dichlorobenzyl chloride2-[(2,4-Dichlorobenzyl)thio] scirp.org

Chemical Transformations at the Sulfur Linkage

The thioether linkage in this compound and its analogues is a key site for chemical modification, allowing for the introduction of new functional groups and the alteration of the molecule's electronic and steric properties. Primary transformations at this sulfur bridge include oxidation and desulfurization.

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These reactions are typically achieved using common oxidizing agents. For instance, the oxidation of 2-thiopyrimidine nucleosides has been effectively carried out using agents like trans-2-(phenylsulfonyl)-3-phenyloxaziridine, which can efficiently convert the thio-group to the corresponding 4-pyrimidinone analogues. scirp.org The electrochemical oxidation of 2-pyrimidinethiols represents another important transformation, leading to the formation of the corresponding disulfides in excellent yields. nih.gov Theoretical studies have shown that the 2-pyrimidinethiol dimer is energetically more stable than the isomeric 2-pyrimidinethione dimer. nih.gov

Desulfurization: The removal of the sulfur-containing substituent is a critical transformation for accessing different pyrimidine derivatives. Desulfurization can be accomplished through both reductive and oxidative methods. Reductive desulfurization often employs reagents like Raney nickel, which can cleave the carbon-sulfur bond. researchgate.net Studies on various thiophene (B33073) derivatives have shown that the efficiency of desulfurization can be influenced by factors such as steric hindrance and the electron density on the sulfur atom. researchgate.netnih.gov Oxidative desulfurization protocols have also been developed, for example, using an oxidative desulfurization-fluorination protocol on thioethers to synthesize fluorinated building blocks. rsc.org

The table below summarizes typical transformations at the sulfur linkage of thio-pyrimidine analogues.

TransformationReagent/ConditionProduct TypeReference
Oxidationtrans-2-(Phenylsulfonyl)-3-phenyloxaziridinePyrimidinone scirp.org
Electrochemical OxidationEthanenitrileDisulfide nih.gov
Reductive DesulfurizationRaney NickelDesulfurized pyrimidine researchgate.net
Oxidative DesulfurizationOxidative desulfurization-fluorination protocolFluorinated pyrimidine rsc.org

Mechanistic Aspects and Optimization of Synthetic Pathways for Thio-Pyrimidines

The formation of the 2-thiopyrimidine skeleton is often achieved through cyclocondensation reactions. nih.gov A common method involves the reaction of a β-dicarbonyl compound (or its equivalent) with thiourea in the presence of a catalyst. researchgate.netresearchgate.net For example, reacting ethyl acetoacetate, thiourea, and a substituted benzaldehyde under reflux in ethanol with an acid catalyst yields the corresponding 2-thiopyrimidine. scirp.org The mechanism of this Biginelli-type reaction is thought to proceed through the formation of an N-acyliminium ion intermediate, which then undergoes cyclization and dehydration. The choice of catalyst and solvent system is crucial for optimizing the yield and purity of the product. researchgate.net

The subsequent S-alkylation of the 2-thiopyrimidine with a benzyl halide, such as 2-chlorobenzyl chloride, introduces the desired side chain. scirp.orgscirp.org This reaction is typically performed in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion. scirp.orgpensoft.net

Optimization of S-Alkylation: The choice of base and solvent significantly impacts the outcome of the S-alkylation. Studies on analogous systems have shown that using a strong base like sodium methoxide (B1231860) in methanol at room temperature can lead to the selective formation of the S-alkylated product with high yields. pensoft.netnih.gov In contrast, using weaker bases like potassium carbonate in solvents like DMF may require heating and can sometimes lead to mixtures of N- and S-alkylated products or subsequent cyclization reactions. pensoft.net

For instance, the synthesis of various 2-(benzylthio)pyrimidines was achieved by reacting the parent 2-thiopyrimidine with benzyl halides in the presence of a base, with reported yields ranging from 50% to 94%. scirp.orgscirp.org

The table below presents data on the synthesis of various 2-(benzylthio)pyrimidine analogues, highlighting the reaction conditions and yields.

Starting 2-ThiopyrimidineAlkylating AgentBase/SolventYield (%)Reference
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate4-Chlorobenzyl chlorideBase94 researchgate.net
2-Thio-5-piperidinomethyl-6-methyluracilo-Chlorobenzyl chloride3N NaOH/MethanolN/A nih.gov
2-Thio-5-morpholinomethyl-6-methyluracilp-Chlorobenzyl chloride3N NaOH/MethanolN/A nih.gov
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-onePhenacyl bromidesNaOMe/MethanolHigh pensoft.net
2-Thiopyrimidines2-(Chloromethyl)-1H-benzimidazoleEt3N/THF55-60 scirp.orgscirp.org

Mechanistic studies, including computational and theoretical approaches, provide deeper insights into the reaction pathways. nih.govacs.org For example, theoretical calculations on 2-pyrimidinethiol tautomers have helped to understand their relative stabilities and the energy barriers for tautomerization, which are crucial for predicting reactivity. nih.gov Understanding these mechanistic details is essential for the rational design of optimized synthetic routes that maximize yield and minimize by-product formation. researchgate.net

Advanced Spectroscopic and Structural Characterization in Academic Research

Comprehensive Spectroscopic Elucidation of Molecular Structure (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the initial characterization and detailed structural analysis of newly synthesized compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular framework of 2-[(2-Chlorobenzyl)thio]pyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation. While specific spectral data for this exact compound are not widely published, analysis of closely related 2-(benzylthio)pyrimidine derivatives allows for the prediction of characteristic chemical shifts. scirp.orgscirp.orgresearchgate.netnih.gov

In the ¹H NMR spectrum, the protons of the pyrimidine (B1678525) ring would exhibit distinct signals, with their chemical shifts influenced by the electronic effects of the thioether and hydroxyl/oxo groups. The methylene (B1212753) protons (S-CH₂) of the benzyl (B1604629) group are expected to appear as a characteristic singlet, typically in the range of δ 4.3-4.5 ppm. scirp.orgnih.gov The aromatic protons of the 2-chlorobenzyl group would present as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm). scirp.org

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyrimidine ring would resonate at distinct chemical shifts, with the C4 carbon (bearing the hydroxyl/oxo group) and the C2 carbon (attached to the sulfur atom) being particularly deshielded. The methylene carbon (S-CH₂) is anticipated to show a signal around δ 31-35 ppm. nih.gov The carbons of the chlorobenzyl ring would appear in the aromatic region (δ 127-135 ppm). scirp.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyrimidine-H56.0 - 6.5105 - 115
Pyrimidine-H67.8 - 8.3155 - 160
S-CH₂4.3 - 4.531 - 35
Chlorobenzyl-H7.0 - 7.5 (multiplet)127 - 135
Pyrimidine-C2-165 - 170
Pyrimidine-C4-160 - 165
Pyrimidine-C5-105 - 115
Pyrimidine-C6-155 - 160
Chlorobenzyl-C-127 - 135

Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands. researchgate.netresearchgate.netnih.gov The tautomeric nature of the pyrimidin-4-ol ring (existing in equilibrium with its pyrimidin-4(3H)-one form) would be evident. A broad absorption band in the region of 3100-3400 cm⁻¹ would indicate the presence of N-H stretching, and potentially O-H stretching, depending on the dominant tautomer. researchgate.net A strong absorption band between 1640 and 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the pyrimidinone tautomer. researchgate.netnih.gov The C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1550-1620 cm⁻¹ region. researchgate.net The C-S stretching vibration typically gives a weaker absorption in the 600-800 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H / O-H stretch3100 - 3400Broad, Medium
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (amide)1640 - 1680Strong
C=N / C=C stretch (ring)1550 - 1620Medium-Strong
C-S stretch600 - 800Weak-Medium
C-Cl stretch700 - 800Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. Under electron impact (EI) ionization, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the benzyl-sulfur bond, leading to a prominent fragment ion corresponding to the 2-chlorobenzyl cation. tandfonline.comresearchgate.net Other characteristic fragments would arise from the decomposition of the pyrimidine ring. researchgate.net

X-ray Crystallography for Precise Determination of Solid-State Architecture of Pyrimidine Derivatives

While spectroscopic methods provide invaluable information about molecular structure, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself is not publicly available, the analysis of closely related pyrimidine derivatives provides a robust model for its solid-state architecture. vensel.orgmdpi.com

Interactive Data Table: Representative Crystallographic Parameters for a Related Pyrimidine Derivative (N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide)

Parameter Value Reference
Crystal SystemMonoclinic vensel.org
Space GroupP2₁/n vensel.org
a (Å)8.5657(5) vensel.org
b (Å)9.3203(5) vensel.org
c (Å)18.2134(10) vensel.org
β (°)91.540(4) vensel.org
Z4 vensel.org

These parameters provide a model for the expected crystal packing of this compound.

Analysis of Conformational Preferences and Tautomeric Equilibria in Solution and Solid States

The pyrimidin-4-ol moiety of the title compound can exist in different tautomeric forms, primarily the 4-hydroxypyrimidine (B43898) (enol) form and the pyrimidin-4(3H)-one (keto) form. Research on 4-hydroxypyrimidine and its derivatives has shown that the keto form is generally the more stable tautomer in both solution and the gas phase. sigmaaldrich.comnih.govacs.org The position of the tautomeric equilibrium can be influenced by the solvent and the nature of other substituents on the pyrimidine ring. researchgate.netresearchgate.net For this compound, the pyrimidin-4(3H)-one tautomer is expected to be the predominant species.

The conformational flexibility of the molecule arises from the rotation around the C-S and S-CH₂ single bonds of the thioether linkage. The preferred conformation will be a balance between minimizing steric hindrance and maximizing favorable electronic interactions. In the solid state, the conformation is fixed and can be determined by X-ray crystallography. In solution, the molecule will exist as an equilibrium of different conformers, and the observed spectroscopic properties will be a weighted average of these forms. The presence of the ortho-chloro substituent on the benzyl ring may introduce a degree of steric hindrance that influences the rotational barrier around the S-CH₂ bond, potentially favoring a conformation where the chlorobenzyl group is oriented away from the pyrimidine ring.

Exploration of Biological Activities and Mechanisms of Action Excluding Clinical Human Data

Target Identification and Biochemical Engagement Studies of Pyrimidine (B1678525) Thioethers

Understanding how these compounds interact with specific molecular targets is crucial for elucidating their mechanism of action.

Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk Pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrimidines, have been identified as potent kinase inhibitors. rsc.org They function as ATP-competitive inhibitors by binding to the hinge region of the kinase active site. rsc.org For instance, IKK16, a 2,4-disubstituted pyrimidine, has been shown to inhibit plasmodial kinases PfGSK3 and PfPK6 with IC50 values of 570 ± 90 nM and 460 ± 50 nM, respectively. nih.gov The 2-anilino-pyrimidine core of IKK16 forms crucial hydrogen bonds with the backbone of Ile148 in the hinge region of the enzyme. nih.gov While direct kinase inhibition data for 2-[(2-Chlorobenzyl)thio]pyrimidin-4-ol is not available, the known activity of related pyrimidine structures suggests this as a potential mechanism of action.

Some pyrimidine derivatives have also been investigated as inhibitors of enzymes from pathogenic organisms. For example, certain heteroaryl analogs of dehydroquinase inhibitors have shown potent, reversible, and competitive inhibition of Helicobacter pylori type II dehydroquinase. nih.gov The 2-thienyl derivative, in particular, exhibited a Ki value of 540 nM. nih.gov This suggests that pyrimidine thioethers could potentially target enzymes essential for bacterial survival.

Additionally, a novel series of 2-(alkylthio)pyrimidin-4-ones were identified as potent and selective inhibitors of lipoprotein-associated phospholipase A2, acting through a non-covalent and substrate-competitive mechanism. nih.gov

Specific receptor binding studies for this compound in non-human systems are not extensively documented in the available literature. However, the broad biological activities of pyrimidine derivatives suggest potential interactions with various receptors, which warrants further investigation.

Cellular Level Investigations and Phenotypic Screening (In Vitro Studies)

In vitro studies on various cell lines have provided valuable insights into the cellular effects of pyrimidine thioethers, including their potential as anticancer and antimicrobial agents.

A number of pyrimidine derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. While specific data for this compound is not available, studies on closely related compounds provide strong indications of its potential in this area. For example, research on 2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine, a positional isomer, indicates potent antitumor effects against HeLa and K562 cancer cell lines.

A series of novel nih.govjetir.orgtriazolo[1,5-a]pyrimidine derivatives were tested for their anti-tumor activities against HT-1080 and Bel-7402 cancer cell lines, with one compound showing IC50 values of 12.3 μM and 6.1 μM, respectively. nih.gov Furthermore, novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives were evaluated for their anticancer activities against HepG-2 and MCF-7 cancer cell lines, with several compounds exhibiting superior activity. nih.gov

The following table summarizes the antiproliferative activity of various pyrimidine derivatives against different cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-{[(4-Chlorophenyl)methyl]sulfanyl}pyrimidineHeLa, K562Not specified
nih.govjetir.orgtriazolo[1,5-a]pyrimidine derivativeBel-740212.3 nih.gov
nih.govjetir.orgtriazolo[1,5-a]pyrimidine derivativeHT-10806.1 nih.gov
4-Thiophenyl-pyrimidine derivative (10b)HepG-20.161 nih.gov
4-Thiophenyl-pyrimidine derivative (10b)MCF-70.141 nih.gov
4-Thiophenyl-pyrimidine derivative (2a)HepG-20.209 nih.gov
4-Thiophenyl-pyrimidine derivative (2a)MCF-70.195 nih.gov
Thiazolo[4,5-d]pyrimidine derivative (VI)Full panelMean growth % 48.46 mdpi.com
2,4-disubstituted-2-thiopyrimidine (45a)VEGFR-21.23 ekb.eg

The anticancer activity of some pyrimidine derivatives is attributed to their ability to induce apoptosis and modulate the cell cycle. mdpi.commdpi.com For instance, the anticancer mechanism of 2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine is thought to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Studies on pyrazolo[3,4-d]pyridazine derivatives, which are structurally similar to pyrimidines, have shown that they can induce Sub G1 and G2/M cell cycle arrest and apoptosis in lung cancer cells. nih.gov One derivative, in particular, led to a significant increase in apoptotic cells compared to untreated cells (10.06% vs 0.57%). nih.gov This effect was linked to the disruption of the Bcl-2/BAX balance, suggesting an intrinsic mitochondria-dependent pathway. nih.gov Another study on a pyrimidine derivative showed that it arrested the cell cycle at the G0/G1 phase. researchgate.net Research has also established a direct link between telomerase activity and cell cycle progression, with various cell cycle blockers inhibiting telomerase activity. nih.gov

Pyrimidine thioethers have demonstrated a broad spectrum of antimicrobial activity. The presence of an electron-withdrawing group, such as a chloro substituent on the benzylidene portion, has been shown to improve the antimicrobial activity of pyrimidin-2-ol/thiol/amine derivatives against S. aureus, E. coli, B. subtilis, and C. albicans. nih.gov

A series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines were synthesized and evaluated for their antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org Several of these compounds were found to possess significant antibacterial activity. scirp.org Similarly, a study on novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones reported good antimicrobial activities against Gram-positive bacteria and fungi. nih.gov

The table below presents the in vitro antimicrobial activity of various pyrimidine derivatives.

Compound/Derivative ClassMicroorganismActivity/MICReference
Pyrimidin-2-ol/thiol/amine with -Cl groupS. aureus, E. coli, B. subtilis, C. albicansImproved activity nih.gov
2-(Benzylthio)pyrimidine derivative (6h)S. aureus, E. coliActive scirp.org
2-(Benzimidazolylmethylthio)pyrimidine (6m)S. aureus, E. coliActive scirp.org
Pyrimidin-2-ol/thiol/amine (Compound 2)Various bacteria and fungiSignificant activity researchgate.net
Pyrimidin-2-ol/thiol/amine (Compound 5)Various bacteria and fungiSignificant activity researchgate.net
Pyrimidin-2-ol/thiol/amine (Compound 10)Various bacteria and fungiSignificant activity researchgate.net
2-(substituted amino)alkylthiopyrimidin-4(3H)-onesGram-positive bacteria and fungiGood activity nih.gov

In the realm of antiviral research, certain 4'-thio-2'-deoxy nucleoside analogues have shown significant activity against some herpesviruses. nih.gov Additionally, 2'-deoxy-4'-thioribo purine (B94841) nucleosides have demonstrated potent activity against Hepatitis B virus (HBV) and Human Cytomegalovirus (HCMV), although some also exhibited moderate to severe cytotoxicity in vitro. nih.gov Furthermore, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as promising antiviral agents against flaviviruses like Zika and dengue virus. scienceopen.com

Anti-inflammatory Effects and Immunomodulation In Vitro

There is no specific data from in vitro studies detailing the anti-inflammatory or immunomodulatory effects of this compound. However, the broader class of pyrimidine derivatives has been a subject of such investigations. Generally, pyrimidines are known to exhibit anti-inflammatory effects by targeting key mediators of the inflammatory cascade. nih.govnih.gov It is hypothesized that they may inhibit the production of prostaglandins, nitric oxide (NO), and various pro-inflammatory cytokines. nih.gov

Immunomodulatory drugs can influence the immune system's activity, either by suppressing or stimulating its response. google.com Some pyrimidine analogs have been investigated for their immunomodulatory potential, which involves altering the function of immune cells. google.comembopress.org Without direct experimental evidence, any potential anti-inflammatory or immunomodulatory activity of this compound remains purely speculative and would require dedicated in vitro screening to be confirmed.

Preclinical Efficacy Studies in Animal Models (Excluding Human Clinical Data)

Preclinical studies in animal models are crucial for determining the potential therapeutic efficacy of a compound before any consideration for human trials.

Pharmacodynamic Marker Analysis in Relevant Animal Models

No studies have been published that analyze pharmacodynamic markers following the administration of this compound in any animal model. Pharmacodynamic studies typically assess the biochemical and physiological effects of a drug on the body and can help to understand its mechanism of action. researchgate.netnih.gov For a compound with putative anti-inflammatory or anticancer activity, relevant pharmacodynamic markers could include levels of inflammatory cytokines, tumor growth inhibition, or specific enzyme activity in tissues. The absence of such data for this compound means that its effects in a living organism are unknown.

Efficacy in Disease-Specific Animal Models (e.g., H. pylori mouse model, tumor xenografts)

There is no available data on the efficacy of this compound in any disease-specific animal models.

H. pylori mouse model: While some thienopyrimidine derivatives, which are structurally related to thiopyrimidines, have been tested against Helicobacter pylori, they did not show efficacy in a mouse model of the infection. nih.govnih.gov There is no information to suggest that this compound has been evaluated for this indication. H. pylori infection in animal models, such as Mongolian gerbils and mice, is used to study gastritis, ulcer disease, and gastric cancer. ekb.egnih.govnih.gov

Tumor xenografts: Similarly, there are no reports of this compound being tested in tumor xenograft models. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool to assess the in vivo antitumor activity of new chemical entities. nih.govscilit.com Thienopyrimidine derivatives have demonstrated anticancer effects in such models by inducing apoptosis and mitotic catastrophe. nih.gov Some pyrimidine derivatives have also shown the ability to inhibit tumor growth in xenograft models. nih.govresearchgate.net However, the efficacy of this compound in this context has not been investigated.

Mechanistic Insights into Biological Action Pathways (Non-Human Context)

Due to the lack of specific research on this compound, there are no established mechanistic insights into its biological action pathways. The mechanism of action for related thiopyrimidine compounds has been linked to various cellular processes. For instance, some thiopyrimidine derivatives are reported to exert their anticancer effects by inducing apoptosis (programmed cell death) and mitotic catastrophe. nih.govjetir.org The induction of apoptosis can be mediated through the generation of reactive oxygen species. nih.gov Other pyrimidine derivatives have been shown to act as inhibitors of specific enzymes, such as cyclooxygenase (COX), which is involved in inflammation. mdpi.com Furthermore, the pyrimidine biosynthesis pathway itself can be a target for antiviral and anticancer drugs. nih.govresearchgate.net Any of these or other biological pathways could potentially be modulated by this compound, but this remains to be determined through future research.

Structure Activity Relationship Sar and Rational Design of Analogues

Systematic Evaluation of Structural Modifications on Biological Efficacy of 2-Thio-Pyrimidin-4-ols

The biological efficacy of the 2-thio-pyrimidin-4-ol scaffold is intricately linked to the nature and position of its substituents. Systematic structural modifications have revealed critical insights into the molecular features that govern their activity.

The core structure consists of a pyrimidin-4-ol ring connected to a substituted benzyl (B1604629) group via a thioether linkage at the C2 position. Studies have methodically altered various parts of this scaffold: the pyrimidine (B1678525) ring, the thioether linkage, and the benzyl group.

Modifications on the Pyrimidine Ring: Substitutions on the pyrimidine ring have been shown to significantly influence biological activity. For instance, the introduction of small alkyl groups or amino groups at different positions can modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets. mdpi.com A general review of 2-thio-containing pyrimidines highlights that this class of compounds exhibits a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects, underscoring the versatility of the pyrimidine core. nih.gov

Modifications of the Thioether Linkage: The thioether linkage is a key structural element. Its replacement with other functional groups or alterations in its length and flexibility can lead to substantial changes in activity. The sulfur atom in the thioether linkage is believed to play a crucial role in the molecule's interaction with target proteins, potentially through hydrogen bonding or other non-covalent interactions. nih.gov

Modifications on the Benzyl Group: The substitution pattern on the benzyl ring is a major determinant of biological efficacy. The presence, number, and position of substituents on the phenyl ring can dramatically alter the compound's potency and selectivity. For example, the introduction of electron-withdrawing groups like halogens (e.g., chlorine, bromine) or nitro groups has been shown to enhance the antimicrobial activity of certain pyrimidine derivatives. nih.gov Specifically, the presence of a chlorine atom at the ortho position of the benzyl ring, as in the parent compound, is often associated with potent activity.

A study on 4,6-diarylpyrimidin-2(1H)-ol and -thiol derivatives demonstrated that hydroxy and methoxy (B1213986) substitutions on the aryl rings influenced their α-glucosidase and pancreatic lipase (B570770) inhibitory activities. scispace.com This highlights the importance of the electronic and steric nature of the substituents on the aromatic rings for biological function.

The following table summarizes the impact of systematic modifications on the biological activity of 2-thio-pyrimidin-4-ol analogues based on various studies.

Modification Site Modification Observed Effect on Biological Activity Reference(s)
Pyrimidine RingIntroduction of amino group at C6Marked inhibitory activity on ADP-induced platelet aggregation. mdpi.com mdpi.com
Pyrimidine RingFusion with other heterocyclic rings (e.g., thiazolo, triazino)Varied activities including anti-inflammatory, analgesic, and protein kinase inhibition. nih.govnih.gov nih.govnih.gov
Thioether LinkageReplacement of sulfur with other linkersCan significantly alter activity, highlighting the importance of the thio group. nih.gov nih.gov
Benzyl GroupSubstitution with electron-withdrawing groups (-Cl, -Br)Enhanced antimicrobial activity. nih.gov nih.gov
Benzyl GroupSubstitution with electron-donating groups (-OCH3)Modulated α-glucosidase and lipase inhibitory activity. scispace.com scispace.com
Benzyl GroupIntroduction of a second substituentCan either increase or decrease activity depending on the nature and position of the substituent.

Identification of Key Pharmacophoric Features and Modulating Elements for Biological Activity

Pharmacophore modeling is a crucial tool in understanding the essential structural features required for a molecule to exert a specific biological effect. For the 2-thio-pyrimidin-4-ol class of compounds, several key pharmacophoric features have been identified.

The essential pharmacophore model generally includes:

A hydrogen bond donor/acceptor group: The pyrimidin-4-ol moiety, which can exist in tautomeric forms, provides crucial hydrogen bond donor and acceptor sites. The N1-H and the C4-OH (or C4=O in the tautomeric form) are key interaction points. mdpi.com

A hydrophobic aromatic region: The substituted benzyl group serves as a critical hydrophobic feature that can engage in van der Waals and π-π stacking interactions with the target protein. The nature and position of substituents on this ring modulate the hydrophobicity and electronic properties of this region. nih.gov

A flexible linker: The thioether linkage provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site of its biological target.

A study on 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives as 5-HT2A receptor antagonists generated a pharmacophore model that included an aromatic ring, a hydrophobic group, and a hydrogen bond acceptor, which aligns with the general features of the 2-thio-pyrimidin-4-ol scaffold. researchgate.net

Modulating elements that can fine-tune the biological activity include:

The nature of the substituent on the benzyl ring: Electron-withdrawing groups can enhance activity in some cases, while electron-donating groups may be favorable in others, depending on the specific biological target. nih.gov

Stereochemistry: In cases where chiral centers are present, the stereochemistry can have a profound impact on biological activity, with one enantiomer often being significantly more active than the other.

Computational Approaches in Guiding Rational Design and Optimization

Computational methods have become indispensable in the rational design and optimization of drug candidates. For 2-thio-pyrimidin-4-ol analogues, these approaches have been employed to predict binding affinities, understand SAR, and guide the synthesis of more potent and selective compounds.

Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a target protein. By visualizing the binding mode of 2-[(2-Chlorobenzyl)thio]pyrimidin-4-ol and its analogues in the active site of a target protein, researchers can identify key interactions and propose modifications to enhance binding affinity. For instance, docking studies on novel pyrimidine derivatives have helped in understanding their interactions with enzyme active sites, such as polyphenol oxidase. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for activity, QSAR models can predict the activity of unsynthesized compounds and guide the design of new analogues with improved properties. A study on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs utilized QSAR to model their anti-malarial activity, demonstrating the utility of this approach for pyrimidine-based scaffolds. mdpi.com

Pharmacophore Modeling: As mentioned earlier, computational methods can be used to generate pharmacophore models based on a set of active compounds. These models serve as 3D queries to search for new compounds with similar features in virtual libraries or to guide the design of novel molecules that fit the pharmacophore. researchgate.net

In Silico ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. This allows for the early identification of compounds with potentially poor pharmacokinetic profiles, saving time and resources in the drug discovery process.

These computational approaches, when used in conjunction with experimental studies, provide a powerful platform for the rational design and optimization of 2-thio-pyrimidin-4-ol analogues.

Design Principles for Novel Analogues with Enhanced Potency, Selectivity, or Preclinical Properties

Based on the systematic SAR studies and computational analyses, several key design principles have emerged for the development of novel 2-thio-pyrimidin-4-ol analogues with enhanced therapeutic potential.

Scaffold Hopping and Bioisosteric Replacement: The pyrimidine ring can be replaced with other heterocyclic systems to explore new chemical space and potentially improve activity or selectivity. Similarly, the thioether linkage can be replaced by other bioisosteric groups to modulate the compound's properties. nih.gov

Structure-Based Design: When the 3D structure of the biological target is known, structure-based design strategies can be employed. This involves designing molecules that can form specific interactions with key residues in the binding site, leading to enhanced potency and selectivity. mdpi.com

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. This strategy has been successfully applied to the development of pyrimidine-based kinase inhibitors. nih.gov

Introduction of Functional Groups to Optimize Pharmacokinetics: Modifications can be introduced to the lead compound to improve its ADMET properties. For example, the addition of polar groups can increase solubility, while the modification of metabolically labile sites can improve metabolic stability.

Hybrid Molecule Design: This strategy involves combining the pharmacophoric features of two or more known active compounds into a single molecule. This can lead to compounds with dual activity or improved potency through synergistic effects.

A study on novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones utilized a structure-based design approach to develop dual inhibitors of BRD4 and PLK1, highlighting the power of rational design in achieving multi-target activity. mdpi.com

The following table outlines some design strategies and their potential outcomes for developing novel 2-thio-pyrimidin-4-ol analogues.

Design Principle Strategy Potential Outcome Reference(s)
Scaffold OptimizationModify substituents on the pyrimidine and benzyl rings.Enhanced potency and selectivity. nih.gov
Bioisosteric ReplacementReplace the thioether linkage with other functional groups (e.g., ether, amine).Improved pharmacokinetic properties. nih.gov
Structure-Based DesignUtilize molecular docking to design ligands with optimal fit to the target's active site.Increased binding affinity and potency. mdpi.comnih.gov
Fragment-Based DesignGrow or link small fragments that bind to the target.Novel lead compounds with high ligand efficiency. nih.gov
HybridizationCombine pharmacophoric elements from different active molecules.Dual-acting compounds or enhanced potency. mdpi.com

By applying these design principles, researchers can continue to develop novel this compound analogues with improved therapeutic profiles for a variety of diseases.

Future Research Directions and Translational Potential Preclinical Focus

Development of Sustainable and Scalable Synthetic Methodologies for Pyrimidine (B1678525) Thioethers

The advancement of pyrimidine thioethers, including 2-[(2-Chlorobenzyl)thio]pyrimidin-4-ol, from laboratory curiosities to clinically viable candidates hinges on the development of environmentally friendly and economically feasible synthetic routes. Traditional methods for creating the crucial carbon-sulfur bond often rely on harsh reagents and generate significant waste.

Modern synthetic chemistry is pivoting towards greener alternatives. Catalytic C-S cross-coupling reactions, employing earth-abundant metals, are at the forefront of this shift. These methods offer higher atom economy and milder reaction conditions compared to stoichiometric approaches. Furthermore, the exploration of flow chemistry presents a promising avenue for scalable production. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, all of which are critical for industrial-scale synthesis.

Synthetic StrategyAdvantagesKey Considerations
Catalytic C-S Cross-Coupling High atom economy, milder conditions, use of earth-abundant metals.Catalyst cost and stability, substrate scope.
Flow Chemistry Improved yield and purity, enhanced safety, precise control.Initial setup cost, potential for clogging.
Microwave-Assisted Synthesis Rapid reaction times, improved yields.Scalability challenges, specialized equipment.

Investigation of Novel Biological Targets and Underexplored Pathways for Pyrimidine Derivatives

The structural resemblance of the pyrimidine core to nucleic acid bases has historically directed research towards targets like kinases and enzymes involved in nucleotide metabolism. ontosight.ai While this has proven fruitful, a vast landscape of other potential biological targets remains to be explored for compounds like this compound.

Emerging areas of interest include the modulation of epigenetic targets, such as histone-modifying enzymes and DNA methyltransferases. The intricate structure of pyrimidine derivatives could allow for specific interactions within the binding sites of these enzymes. Additionally, their potential to interfere with protein-protein interactions (PPIs), which are central to many disease pathologies, is a rapidly growing field of investigation. The 2-chlorobenzylthio moiety of the title compound could play a crucial role in establishing these novel interactions. ontosight.ai

Potential Target ClassRationale for InvestigationExample Targets
Epigenetic Modulators Structural motifs suitable for binding to histone-modifying enzymes.Histone deacetylases (HDACs), DNA methyltransferases (DNMTs).
Protein-Protein Interactions (PPIs) Potential to disrupt key signaling and regulatory complexes.p53-MDM2, Bcl-2 family interactions.
G-Protein Coupled Receptors (GPCRs) Diverse signaling roles, with opportunities for allosteric modulation.Adenosine receptors, chemokine receptors.

Integration of Advanced Computational and Experimental Methodologies in Preclinical Drug Discovery

The synergy between computational modeling and experimental validation is paramount in modern drug discovery. For pyrimidine derivatives, in silico techniques can significantly accelerate the identification of promising lead compounds and the elucidation of their mechanisms of action.

Molecular docking and dynamics simulations can predict the binding affinity and mode of interaction of compounds like this compound with various biological targets. Quantitative Structure-Activity Relationship (QSAR) models can help in optimizing the chemical structure to enhance potency and reduce potential off-target effects. These computational predictions must then be rigorously tested through high-throughput screening (HTS) and detailed biophysical and cellular assays to confirm their biological activity. This iterative cycle of prediction and experimentation is crucial for efficient preclinical development.

MethodologyApplication in Drug Discovery
Molecular Docking Predicts binding modes and affinities of ligands to target proteins.
Molecular Dynamics Simulations Simulates the dynamic behavior of ligand-protein complexes over time.
QSAR Modeling Relates chemical structure to biological activity to guide lead optimization.
High-Throughput Screening (HTS) Rapidly screens large compound libraries for biological activity.

Challenges and Opportunities in Preclinical Development of Thio-Pyrimidine Derivatives

The journey of a thio-pyrimidine derivative from a promising hit to a clinical candidate is fraught with challenges. A primary hurdle is optimizing the pharmacokinetic properties of these compounds. Issues such as poor solubility, metabolic instability of the thioether linkage, and potential for off-target toxicities need to be systematically addressed through medicinal chemistry efforts.

Despite these challenges, significant opportunities exist. The modular nature of the pyrimidine thioether scaffold allows for extensive chemical modifications to fine-tune its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. The development of targeted drug delivery systems, such as nanoparticle formulations, could also help to improve the therapeutic index of these compounds. The inherent biological relevance of the pyrimidine core ensures that with persistent and innovative research, derivatives like this compound can be advanced towards clinical applications. ontosight.ai

Q & A

Q. How can researchers design a robust synthetic route for 2-[(2-Chlorobenzyl)thio]pyrimidin-4-ol, and what reaction conditions are critical for optimizing yield?

Methodological Answer: A common approach involves nucleophilic substitution between a pyrimidin-4-ol derivative and 2-chlorobenzyl thiol. Key steps include:

  • Intermediate Preparation : Start with 4-hydroxypyrimidine derivatives (e.g., 4-chloropyrimidine) and activate the leaving group (e.g., Cl) for thiol substitution .
  • Thiol Incorporation : React with 2-chlorobenzyl thiol under mild alkaline conditions (e.g., ethanol/TEA solvent system) to promote nucleophilic attack while minimizing side reactions like oxidation .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/water) to isolate the product.

Q. Critical Parameters :

  • pH Control : Adjust to pH 6–7 post-reaction to precipitate the product and avoid decomposition .
  • Temperature : Maintain 60–70°C to balance reaction rate and side-product formation .
  • Yield Optimization : Typical yields range from 58% to 90%, depending on substituent steric effects and solvent polarity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm regiochemistry of the thioether linkage. The 2-chlorobenzyl group shows aromatic protons at δ 7.2–7.5 ppm, while the pyrimidine C4-OH proton appears as a singlet near δ 10–12 ppm .
    • HSQC/HMBC : Resolve ambiguous assignments, especially for quaternary carbons (e.g., C2 of the pyrimidine ring) .
  • X-ray Crystallography : Resolve the crystal structure to confirm the planar geometry of the pyrimidine ring and the dihedral angle between the pyrimidine and benzyl groups (e.g., angles ~15–25° observed in similar thioether-pyrimidine systems) .
  • HR-MS : Validate molecular weight (e.g., calculated [M+H]+ for C11H9ClN2OS: 253.0163; observed: 253.0165) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives, particularly when comparing in vitro and in vivo results?

Methodological Answer:

  • Mechanistic Profiling :
    • Enzyme Assays : Test direct inhibition of target enzymes (e.g., kinases) to rule out off-target effects. Use isothermal titration calorimetry (ITC) to quantify binding affinity .
    • Metabolic Stability : Assess hepatic microsomal stability to identify rapid metabolism as a cause of in vivo inefficacy .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., CF3) at the pyrimidine C6 position to enhance metabolic stability. For example, trifluoromethyl analogs show 3-fold longer half-lives in murine models .
  • Data Reconciliation : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives in anticancer research?

Methodological Answer:

  • Substituent Variation :
    • Pyrimidine Ring : Replace C4-OH with amino or methoxy groups to modulate hydrogen-bonding interactions with target proteins .
    • Benzyl Group : Introduce para-substituents (e.g., Cl, CF3) to enhance lipophilicity and blood-brain barrier penetration .
  • Biological Testing :
    • Cytotoxicity Assays : Use MTT or ATP-based assays across cancer cell lines (e.g., HeLa, MCF-7). For example, 2-[(2-Cl-benzyl)thio]-6-CF3-pyrimidin-4-ol shows IC50 = 1.2 µM in HeLa cells .
    • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays to link structural features to mechanistic outcomes .

Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses in ATP-binding pockets (e.g., EGFR kinase). Focus on key interactions:
    • The thioether sulfur forms van der Waals contacts with hydrophobic residues (e.g., Leu694 in EGFR).
    • The 2-Cl-benzyl group occupies a selectivity pocket, reducing off-target binding .
  • MD Simulations : Perform 100-ns simulations to assess complex stability and identify residues critical for sustained binding .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with IC50 values to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.